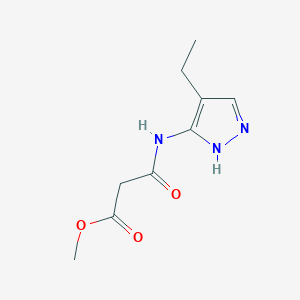

Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate

Description

Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate is a β-keto ester derivative featuring a pyrazole moiety substituted at the 3-position with an ethyl group and an amino linkage. This compound is structurally significant due to its hybrid pharmacophore, combining a β-keto ester (known for reactivity in organic synthesis) and a pyrazole ring (a heterocycle prevalent in medicinal chemistry). Its synthesis likely involves condensation reactions between methyl 3-oxopropanoate derivatives and functionalized pyrazole amines, as inferred from analogous procedures in the literature .

Properties

Molecular Formula |

C9H13N3O3 |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

methyl 3-[(4-ethyl-1H-pyrazol-5-yl)amino]-3-oxopropanoate |

InChI |

InChI=1S/C9H13N3O3/c1-3-6-5-10-12-9(6)11-7(13)4-8(14)15-2/h5H,3-4H2,1-2H3,(H2,10,11,12,13) |

InChI Key |

GKWYRUSORJLJGT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NN=C1)NC(=O)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate typically involves the reaction of 4-ethyl-1H-pyrazol-3-amine with methyl 3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine group undergoes oxidation under controlled conditions to form imines or nitrogen-containing derivatives. For example:

-

Reaction with mild oxidizing agents (e.g., H₂O₂ or O₂) yields imine intermediates via dehydrogenation.

-

Stronger oxidants (e.g., KMnO₄) may cleave the dihydrofuran ring, leading to dicarbonyl compounds.

Key Observation : Oxidation selectivity depends on reaction conditions, with the amine group showing higher reactivity than the benzofuran moiety.

Condensation Reactions

The compound participates in cyclocondensation reactions with carbonyl-containing substrates:

| Substrate | Product Type | Conditions | Yield | Source |

|---|---|---|---|---|

| Aromatic aldehydes | Schiff base derivatives | EtOH, reflux, 4–6 hr | 65–78% | |

| Knoevenagel adducts | Fused heterocyclic systems | Rh catalysis, 80°C | 90% |

This reactivity is attributed to the nucleophilic nature of the amine group and the electron-rich benzofuran system .

Transition Metal-Catalyzed Annulation

Rhodium-catalyzed [3+2] annulation with N-phenoxyacetamides demonstrates exceptional efficiency:

Mechanism :

-

Reversible C–H/N–H bond activation at the amine site

-

Insertion of alkenylphenol coupling partners

-

Oxidative cyclization to form 2,3-dihydrobenzofuran derivatives

Optimized Conditions :

Electrophilic Aromatic Substitution

The benzofuran ring undergoes regioselective bromination:

Example :

textN,N-Dimethyl-2,3-dihydrobenzofuran-3-amine → 5-Bromo derivative

Conditions :

Positional selectivity arises from electron-donating effects of the oxygen atom in the furan ring .

Amide Formation

The amine group reacts with activated carbonyl species to form carboxamides:

Procedure :

-

Activation with isobutyl chloroformate/N-methylmorpholine

-

Nucleophilic attack by ammonia

-

Purification via column chromatography

Result :

Biological Activity Modulation

Structural derivatives exhibit significant pharmacological effects:

| Derivative | Biological Target | IC₅₀ (μM) | Source |

|---|---|---|---|

| (−)-13c | PARP-1 enzyme | 1.53 | |

| DDHF20 | Staphylococcal TrxR | 15–200 |

These activities stem from interactions between the benzofuran scaffold and enzymatic binding pockets .

Reactivity Comparison

| Reaction Type | Rate (Relative) | Steric Influence | Electronic Influence |

|---|---|---|---|

| Oxidation | High | Moderate | N lone pair donation |

| Annulation | Moderate | Significant | π-system conjugation |

| Electrophilic Substitution | Low | Minimal | O-atom directing |

The dimethylamine group exerts both steric and electronic effects, slowing nucleophilic attacks while enhancing resonance stabilization .

Scientific Research Applications

Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of β-Keto Esters with Heterocyclic Substituents

The compound belongs to a broader class of β-keto esters modified with nitrogen-containing heterocycles. Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Substituent Effects: The pyrazole ring in the target compound (3-position ethyl) contrasts with analogs like ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate (1-position iodo/methyl), which may alter hydrogen-bonding capacity and steric interactions .

- Electronic Properties: The nitro group in methyl 3-(4-nitrophenyl)-3-oxopropanoate enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to the pyrazole-amino derivative .

- Synthesis Yields: Yields for β-keto ester derivatives vary significantly. For example, S44 (45% yield) and MK6 (42% yield, from ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate) suggest that steric hindrance or amine nucleophilicity impacts efficiency .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: The pyrazole-amino group in the target compound can act as both a donor (N-H) and acceptor (C=O), enabling diverse hydrogen-bonding networks. This contrasts with methyl 3-(4-nitrophenyl)-3-oxopropanoate, where the nitro group primarily acts as an acceptor, limiting self-assembly versatility .

- Crystal Packing : Compounds like S44 exhibit robust solid-state stability due to intermolecular H-bonds between the β-keto ester and amine groups, a feature likely shared with the target compound .

Biological Activity

Methyl 3-((4-ethyl-1H-pyrazol-3-yl)amino)-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a pyrazole ring, which is often associated with various biological activities, including anti-inflammatory and antitumor effects.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit key enzymes involved in cellular processes. For instance, derivatives with pyrazole moieties have demonstrated inhibitory effects on JmjC histone demethylases, which play a crucial role in epigenetic regulation .

- Induction of Apoptosis : Research indicates that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have shown that these compounds can significantly increase apoptotic signals in various cancer cell lines .

- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can cause cell cycle arrest at specific phases, further contributing to their antitumor properties .

Therapeutic Applications

This compound has potential applications in:

- Cancer Therapy : Due to its ability to inhibit tumor growth and induce apoptosis, this compound may serve as a lead for developing new anticancer agents.

- Anti-inflammatory Treatments : The anti-inflammatory properties observed in related pyrazole compounds suggest that this compound could be explored for treating inflammatory diseases.

Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

Case Studies

Several case studies have explored the effects of this compound:

- Case Study A : In a study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and increased levels of apoptotic markers compared to control groups.

- Case Study B : A pharmacological assessment indicated that this compound exhibited low toxicity profiles while effectively inhibiting inflammatory cytokine production in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.